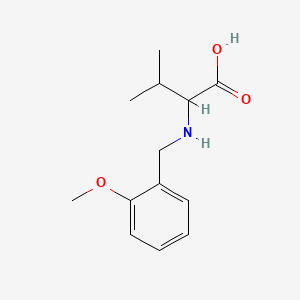

N-(2-methoxybenzyl)valine

説明

N-(2-Methoxybenzyl)valine is a modified amino acid derivative where a 2-methoxybenzyl group is attached to the nitrogen atom of valine. This structural modification introduces unique steric and electronic properties, making it relevant in pharmaceutical and coordination chemistry. The 2-methoxy group on the benzyl ring influences solubility, reactivity, and intermolecular interactions, distinguishing it from other valine derivatives.

特性

分子式 |

C13H19NO3 |

|---|---|

分子量 |

237.299 |

IUPAC名 |

2-[(2-methoxyphenyl)methylamino]-3-methylbutanoic acid |

InChI |

InChI=1S/C13H19NO3/c1-9(2)12(13(15)16)14-8-10-6-4-5-7-11(10)17-3/h4-7,9,12,14H,8H2,1-3H3,(H,15,16) |

InChIキー |

JPQNZZMRAMMNAS-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)O)NCC1=CC=CC=C1OC |

製品の起源 |

United States |

類似化合物との比較

N-(2′-Azidobenzoyl)-valine

- Structure : Features an azidobenzoyl group instead of a methoxybenzyl group.

- Synthesis : Prepared via reaction of 2-azidobenzoic acid chloride with L-valine under basic conditions, yielding an 83% crude product .

- Mass spectral data (LRMS: m/z 318.1 [M+H]⁺; HRMS confirms C₁₆H₁₆N₅O₃) contrasts with N-(2-methoxybenzyl)valine’s fragmentation pattern (see Table 1).

N-(3-Methoxy-2-oxido-benzylidene)valinate Tin Complex

- Structure : A tin(IV) complex with a Schiff base ligand derived from 3-methoxy-2-hydroxybenzaldehyde and valine .

- Key Differences: The methoxy group is at the 3-position instead of the 2-position, altering electronic effects on metal coordination. The oxido group enhances chelation with tin, enabling applications in catalysis or material science, unlike the non-metallated N-(2-methoxybenzyl)valine.

N-Ethoxycarbonyl α-Methyl-L-valine

NBOMe Derivatives (e.g., 25iP-NBOMe)

- Structure : Psychedelic phenethylamines with N-(2-methoxybenzyl) groups.

- Fragmentation Analysis: The N-(2-methoxybenzyl) moiety generates diagnostic ions at m/z 121.0648 (C₈H₉O⁺) and m/z 91.0542 (C₇H₇⁺) in mass spectrometry, distinct from fluorobenzyl analogs (e.g., m/z 109.0448 for C₇H₆F⁺) .

Data Tables

Table 1: Mass Spectral Fragmentation Patterns of Benzyl-Modified Valine Derivatives

Table 2: Structural and Functional Comparisons

Research Implications

- Synthetic Flexibility : The methoxybenzyl group’s position (2- vs. 3-) significantly impacts electronic properties and reactivity, as seen in tin complex stability .

- Analytical Utility : Mass spectral fragmentation patterns (e.g., m/z 121.0648) provide rapid identification of 2-methoxybenzyl derivatives in forensic and pharmaceutical contexts .

- Biological Relevance : Steric effects from substituents like ethoxycarbonyl or azide may influence receptor binding or metabolic pathways compared to methoxybenzyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。